molecular formula C23H32N4O2 B5325968 1'-(1,3-benzoxazol-2-yl)-N-(1-ethylcyclopropyl)-1,4'-bipiperidine-3-carboxamide

1'-(1,3-benzoxazol-2-yl)-N-(1-ethylcyclopropyl)-1,4'-bipiperidine-3-carboxamide

Cat. No. B5325968
M. Wt: 396.5 g/mol
InChI Key: WOOCPGOYMVDFBL-UHFFFAOYSA-N
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Description

1'-(1,3-benzoxazol-2-yl)-N-(1-ethylcyclopropyl)-1,4'-bipiperidine-3-carboxamide, also known as BEC, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. BEC is a small molecule that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions of research.

Mechanism of Action

1'-(1,3-benzoxazol-2-yl)-N-(1-ethylcyclopropyl)-1,4'-bipiperidine-3-carboxamide exerts its effects through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the Wnt/β-catenin pathway, and the NF-κB pathway. This compound inhibits the activity of these pathways by binding to specific proteins and enzymes, leading to the activation of downstream signaling cascades that result in the observed effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, reduction of beta-amyloid plaques, protection of dopaminergic neurons, and prevention of neuroinflammation. This compound has also been shown to modulate various neurotransmitters, including dopamine, serotonin, and glutamate.

Advantages and Limitations for Lab Experiments

1'-(1,3-benzoxazol-2-yl)-N-(1-ethylcyclopropyl)-1,4'-bipiperidine-3-carboxamide has several advantages for laboratory experiments, including its small size, ease of synthesis, and well-understood mechanism of action. However, this compound also has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has not been extensively studied in human clinical trials, and its long-term safety and efficacy are not yet fully understood.

Future Directions

There are several future directions for research on 1'-(1,3-benzoxazol-2-yl)-N-(1-ethylcyclopropyl)-1,4'-bipiperidine-3-carboxamide, including its potential use in combination with other drugs for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future research could focus on the development of more efficient synthesis methods for this compound and the identification of new targets for its therapeutic effects. Finally, the safety and efficacy of this compound in human clinical trials need to be further investigated to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1'-(1,3-benzoxazol-2-yl)-N-(1-ethylcyclopropyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1-(1,3-benzoxazol-2-yl)piperidine with 1-ethylcyclopropane carboxylic acid followed by the coupling of the resulting intermediate with 4-piperidone. The final product is obtained after purification using column chromatography. The synthesis of this compound has been reported using different methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis.

Scientific Research Applications

1'-(1,3-benzoxazol-2-yl)-N-(1-ethylcyclopropyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease, this compound has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and prevent neuroinflammation.

properties

IUPAC Name

1-[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]-N-(1-ethylcyclopropyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2/c1-2-23(11-12-23)25-21(28)17-6-5-13-27(16-17)18-9-14-26(15-10-18)22-24-19-7-3-4-8-20(19)29-22/h3-4,7-8,17-18H,2,5-6,9-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOOCPGOYMVDFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC1)NC(=O)C2CCCN(C2)C3CCN(CC3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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